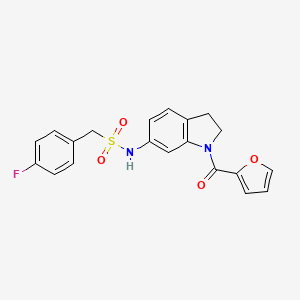![molecular formula C21H17F2N5O3 B3400484 2,6-difluoro-N-(2-{[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide CAS No. 1040662-45-0](/img/structure/B3400484.png)
2,6-difluoro-N-(2-{[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide
Overview
Description
The compound “2,6-difluoro-N-(2-{[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide” is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry . It includes a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . Triazoles are known to bind with a variety of enzymes and receptors in biological systems, showing versatile biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazole ring, a pyridazine ring, and a benzamide group. The triazole and pyridazine rings are heterocyclic structures containing nitrogen atoms, which can participate in hydrogen bonding and other interactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing triazole rings are known to undergo a variety of chemical reactions. For example, they can react with electrophiles, participate in cycloaddition reactions, and undergo various substitution reactions .Scientific Research Applications
Antidepressant
This compound could potentially be used in the development of antidepressant drugs . Antidepressants are medications that can help relieve symptoms of depression, social anxiety disorder, anxiety disorders, seasonal affective disorder, and dysthymia, or mild chronic depression, as well as other conditions.
Antipsychotic
Antipsychotic drugs are usually prescribed to treat conditions such as schizophrenia, bipolar disorder, and other severe mental health conditions . This compound could potentially contribute to the development of new antipsychotic drugs.
Antihistamine
Antihistamines are drugs that treat allergic rhinitis and other allergies . As such, this compound could potentially be used in the development of new antihistamines.
Antifungal
This compound could potentially be used in the development of antifungal drugs . Antifungal medications are used to treat fungal infections, which can occur in various parts of the body.
Anticancer
This compound could potentially be used in the development of anticancer drugs . Anticancer drugs are used to control the growth of cancerous cells.
Antioxidant
Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures . This compound could potentially have antioxidant properties.
Anti-inflammatory
This compound could potentially be used in the development of anti-inflammatory drugs . Anti-inflammatory drugs are used to treat inflammation or swelling.
Antiviral
This compound could potentially be used in the development of antiviral drugs . Antiviral drugs are a type of medication used specifically for treating viral infections.
Mechanism of Action
Target of Action
The compound’s primary targets are the enzymes PARP-1 and EGFR . These enzymes play a crucial role in cancer progression .
Mode of Action
The compound works by inhibiting the enzymes PARP-1 and EGFR . This inhibition disrupts the normal functioning of these enzymes, leading to changes in the biochemical processes they are involved in .
Biochemical Pathways
The inhibition of PARP-1 and EGFR affects the biochemical pathways these enzymes are involved in . The downstream effects of this disruption can lead to the halting of cancer progression .
Result of Action
The molecular and cellular effects of the compound’s action are primarily the inhibition of the enzymes PARP-1 and EGFR . This inhibition disrupts the normal functioning of these enzymes, potentially leading to the halting of cancer progression .
Future Directions
properties
IUPAC Name |
2,6-difluoro-N-[2-[[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N5O3/c1-30-16-8-3-2-5-13(16)20-26-25-17-9-10-18(27-28(17)20)31-12-11-24-21(29)19-14(22)6-4-7-15(19)23/h2-10H,11-12H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRQOFLKOJEFQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-(2-{[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B3400413.png)
![2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B3400430.png)
![2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B3400433.png)
![N-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-2,6-dimethoxybenzamide](/img/structure/B3400439.png)

![N-(2,4-difluorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3400448.png)
![N-(4-chlorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3400457.png)
![2-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B3400462.png)
![4-fluoro-N-(2-{[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide](/img/structure/B3400465.png)
![2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3400473.png)
![3,4-difluoro-N-(2-{[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide](/img/structure/B3400491.png)
![N-(3-chloro-4-methylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3400498.png)
